4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of benzimidazole-based alcohols or amines.
Scientific Research Applications
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine: Due to its antiviral, anticancer, and anti-inflammatory properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid include other benzimidazole derivatives such as:
- 2-(1H-benzimidazol-2-yl)thio-benzaldehyde
- 2-(1H-benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazole
- 4,6-dibromo-2-mercaptobenzimidazole
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(9-11-5-7-12(8-6-11)17(21)22)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLKEBFPOGCOG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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